molecular formula C10H11BrN2O B2744998 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 1529349-14-1

7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No. B2744998
CAS RN: 1529349-14-1
M. Wt: 255.115
InChI Key: VJQFYFSOELYSKS-UHFFFAOYSA-N
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Description

“7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is a chemical compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .


Synthesis Analysis

The synthesis of benzodiazepines involves complex chemical reactions . While the specific synthesis process for “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is not available, benzodiazepines are generally synthesized through a multi-step process involving various reagents .


Molecular Structure Analysis

The molecular structure of benzodiazepines, including “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one”, typically consists of a benzene ring fused to a seven-membered diazepine ring .


Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including oxidations, reductions, and cross-coupling reactions . The specific reactions that “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” can undergo are not available.

Scientific Research Applications

Synthesis and Structural Insights

Synthetic Pathways and Crystal Structures

Researchers have developed methods for the synthesis of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one derivatives, focusing on variations in molecular structure that influence the assembly mode in crystals. For instance, variations in alkyl substituents lead to different crystalline forms and molecular conformations, highlighting the compound's versatility in synthetic chemistry (Kravtsov et al., 2012).

Crystal Structure and Ligand Behavior

The study of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one and its complexes, such as with Cu(II), reveals significant insights into its crystal structure and ligand behavior, including the boat conformation of the benzodiazepine ring and coordination patterns in complexes (Višnjevac et al., 2003).

Applications Beyond Synthesis

Biological Activity

Investigations into the biological activity of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one derivatives have focused on their affinity towards central nervous system receptors. Studies on derivatives reveal their potential as pharmacologically active agents, showing varying degrees of activity and providing a foundation for further drug development (Pavlovsky et al., 2007).

Pharmacological Properties

The exploration of pharmacological properties, particularly focusing on anxiolytic, anticonvulsant, and other therapeutic effects, has been a significant area of research. Derivatives of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one have shown promise in binding to benzodiazepine and cholecystokinin receptors, suggesting their potential in treating various disorders (Andronati et al., 2002).

Molecular and Material Science Applications

Solid-Phase Synthesis

The development of efficient methods for the solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one scaffolds demonstrates the compound's applicability in creating structurally diverse products. This approach allows for high yields and purity, showcasing its utility in materials science (Zhang et al., 2004).

Microbiological Synthesis

The microbiological synthesis of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one derivatives using immobilized actinomycetes points to bio-based methods of producing these compounds, offering sustainable alternatives to traditional chemical synthesis (Davidenko & Zabolotskaya, 1981).

Mechanism of Action

While the specific mechanism of action for “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .

properties

IUPAC Name

7-bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-8-4-7(11)2-3-9(8)13-10(14)5-12-6/h2-4,6,12H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQFYFSOELYSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)NC(=O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

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